molecular formula C10H8N2O2 B061553 2-(1H-Imidazol-1-yl)benzoic acid CAS No. 159589-67-0

2-(1H-Imidazol-1-yl)benzoic acid

Cat. No. B061553
CAS RN: 159589-67-0
M. Wt: 188.18 g/mol
InChI Key: JLUJWVALPVZBOU-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)benzoic acid (2IB) is an organic compound belonging to the class of imidazoles, which are heterocyclic compounds containing a five-membered ring of two nitrogen atoms and three carbon atoms. 2IB is a derivative of benzoic acid and is of interest due to its potential applications in medicinal chemistry, biochemistry, and chemical synthesis.

Scientific Research Applications

Pharmaceuticals Synthesis

2-(1H-Imidazol-1-yl)benzoic acid serves as a precursor in the synthesis of various pharmaceutical compounds. The imidazole ring is a crucial component in many drugs due to its resemblance to the fundamental structure of important biological molecules like histidine and histamine. This structural similarity allows derivatives of 2-(1H-Imidazol-1-yl)benzoic acid to interact with biological systems in ways that can be therapeutic .

Antimicrobial Agents

Compounds derived from 2-(1H-Imidazol-1-yl)benzoic acid exhibit antimicrobial properties. They are used in the development of new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance. The imidazole moiety is known to interfere with the synthesis of the cell wall in microbes, making it a valuable target for drug development .

Cancer Research

Imidazole derivatives, including those from 2-(1H-Imidazol-1-yl)benzoic acid, are explored for their potential in cancer treatment. They can act as inhibitors of cancer cell proliferation and have been studied for their role in apoptosis induction in various cancer cell lines .

Agricultural Chemicals

The imidazole ring is also found in compounds used in agriculture, such as fungicides and plant growth regulators. The derivatives of 2-(1H-Imidazol-1-yl)benzoic acid can be synthesized to create substances that protect crops from fungal infections and regulate their growth .

Material Science

In material science, 2-(1H-Imidazol-1-yl)benzoic acid derivatives are used to synthesize polymers and coatings with specific properties. These materials can have applications ranging from corrosion resistance to the development of novel conductive materials .

Biochemical Research

This compound is used in biochemical research to study enzyme mechanisms and receptor-ligand interactions. The imidazole ring mimics certain aspects of amino acids and nucleotides, making it useful for probing biological systems .

Analytical Chemistry

In analytical chemistry, derivatives of 2-(1H-Imidazol-1-yl)benzoic acid can be used as pH indicators or components in complexometric titrations due to their ability to change color in response to pH changes or to form complexes with metals .

Organic Synthesis

2-(1H-Imidazol-1-yl)benzoic acid is a versatile building block in organic synthesis. It can undergo various chemical reactions to produce a wide range of imidazole derivatives, which can then be further modified to produce complex organic molecules .

properties

IUPAC Name

2-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUJWVALPVZBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383765
Record name 2-(1H-Imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-1-yl)benzoic acid

CAS RN

159589-67-0
Record name 2-(1H-Imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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